6-Ethoxy-5-fluoronicotinic acid
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Overview
Description
6-Ethoxy-5-fluoronicotinic acid is a chemical compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol It is a derivative of nicotinic acid, characterized by the presence of ethoxy and fluorine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-5-fluoronicotinic acid typically involves the introduction of ethoxy and fluorine groups onto the nicotinic acid framework. One common method involves the reaction of 6-chloronicotinic acid with ethyl alcohol in the presence of a base to form the ethoxy derivative. This intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-5-fluoronicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The ethoxy and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Ethoxy-5-fluoronicotinic acid has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Ethoxy-5-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The ethoxy and fluorine substituents can influence the compound’s binding affinity and selectivity towards biological targets. For example, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the ethoxy group can modulate its electronic properties. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-5-fluoronicotinic acid: Similar to 6-Ethoxy-5-fluoronicotinic acid but with a methoxy group instead of an ethoxy group.
6-Ethoxy-5-chloronicotinic acid: Contains a chlorine atom instead of a fluorine atom.
6-Ethoxy-5-bromonicotinic acid: Contains a bromine atom instead of a fluorine atom.
Uniqueness
This compound is unique due to the specific combination of ethoxy and fluorine substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, while the ethoxy group influences its electronic characteristics. These features make it a valuable compound for various research applications and differentiate it from other similar compounds .
Properties
IUPAC Name |
6-ethoxy-5-fluoropyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWLJNSZDSESEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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